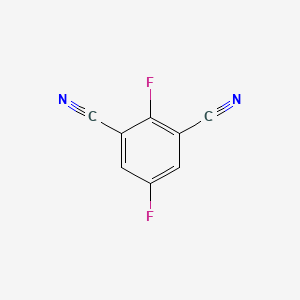

2,5-Difluorobenzene-1,3-dicarbonitrile

説明

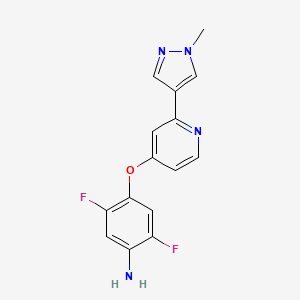

“2,5-Difluorobenzene-1,3-dicarbonitrile” is a chemical compound with the molecular formula C8H2F2N2 . It is a derivative of difluorobenzene, which is a type of fluorinated benzene .

Synthesis Analysis

The synthesis of difluorobenzenes can be complex and often involves multiple steps. One common method is the Balz-Schiemann reaction, which involves the conversion of diazonium tetrafluoroborate salts to their fluorides . Another method involves the diazotization of 2,4-difluoroaniline and hydro-de-diazotization of intermediate diazonium salt .科学的研究の応用

Corrosion Inhibition 2-Aminobenzene-1,3-dicarbonitriles derivatives have been synthesized and investigated for their corrosion inhibition properties on mild steel in acidic conditions. Among these derivatives, specific compounds exhibited high inhibition efficiency, demonstrating the potential of 2,5-difluorobenzene-1,3-dicarbonitrile related structures in protecting metals against corrosion. Electrochemical techniques, surface analysis, and quantum chemical calculations supported these findings, highlighting the role of adsorption isotherms in the inhibition process (Verma, Quraishi, & Singh, 2015).

Environmental Biodegradation Research on the biodegradation of difluorobenzenes, including this compound, by microbial strains such as Labrys portucalensis, reveals the microbial capacity to degrade and utilize these compounds as carbon and energy sources. This study demonstrates the environmental relevance of understanding the biodegradation pathways of fluorinated aromatic compounds, which are common in pharmaceutical and agricultural chemical synthesis (Moreira, Amorim, Carvalho, & Castro, 2009).

Material Science and Organometallic Chemistry Explorations in organometallic chemistry have shown the versatility of difluorobenzene derivatives, including this compound, in synthesizing complex organic compounds. The reactivity and selectivity afforded by the fluorinated groups enable the creation of novel materials and catalysts with potential applications in various industrial processes (Schlosser & Heiss, 2003).

Advanced Battery Technologies Recent advancements in battery technology have leveraged the unique properties of fluorinated organic compounds, including this compound derivatives, for developing new cathode materials. These materials exhibit promising capacities and stability, offering pathways for more efficient and durable lithium organic batteries (Pan, Lan, Si, Guo, & Fu, 2022).

Green Chemistry and Synthesis Efforts to establish greener chemical syntheses have identified the potential of using this compound and its derivatives in water or under solvent-free conditions. These methods aim to minimize environmental impact by reducing harmful waste and utilizing more sustainable reaction mediums, showcasing the compound's role in advancing eco-friendly chemical practices (Kitamura, Kuriki, Morshed, & Hori, 2011).

Safety and Hazards

特性

IUPAC Name |

2,5-difluorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F2N2/c9-7-1-5(3-11)8(10)6(2-7)4-12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGSTFSKJGWSGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092101.png)

![(3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3092102.png)

![(3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B3092132.png)

![(3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B3092137.png)

![N,3-Dimethyl-N-[(Pyridin-3-Yl)methyl]-1,2-Oxazole-5-Carboxamide](/img/structure/B3092139.png)

![{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3092149.png)

![2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane](/img/structure/B3092163.png)

![2-[(1,1,2,3,3,3-Hexafluoropropoxy)methyl]oxirane](/img/structure/B3092170.png)